Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Overview
Description
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Hypoglycemic Activity : This compound has been studied for its potential in lowering blood glucose levels. Eistetter and Wolf (1982) synthesized a series of compounds, including ethyl 2-oxo-3-phenylpiperidine-3-carboxylate, and found them to exhibit significant blood glucose lowering activities in rats (Eistetter & Wolf, 1982).
Chemistry of Iminofurans : Shipilovskikh et al. (2014) investigated the reaction of this compound with primary amines, leading to the formation of new compounds. This research contributes to the understanding of the chemistry of iminofurans and potential applications in organic synthesis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Local Anesthetic and Antiarrhythmic Agents : Al-Obaid et al. (1998) synthesized a series of compounds related to this compound as analogues of carticaine. These compounds were evaluated for their local anesthetic and antiarrhythmic activities, with some showing comparable effects to lidocaine and carticaine (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Photolysis Studies : Ang and Prager (1992) studied the photolysis of this compound in various solvents. This research is crucial for understanding the photochemical properties of this compound and its derivatives (Ang & Prager, 1992).
Antimalarial Activities : Ningsanont et al. (2003) synthesized derivatives of this compound and evaluated their in vitro activity against P. falciparum, contributing to antimalarial research (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Properties
IUPAC Name |
ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBAZTUKIDXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308083 | |
Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63378-71-2 | |
Record name | MLS003107155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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